2,4-Dimethyloctane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,4-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-6-7-10(4)8-9(2)3/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAVTTRPEXFVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871051 | |

| Record name | 2,4-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4032-94-4 | |

| Record name | Octane, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004032944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 2,4-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyloctane is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C10H22. As a member of the alkane family, it is a nonpolar solvent and is relatively unreactive. Its branched structure, however, imparts specific physical and chemical properties that differentiate it from its linear isomer, decane, and other dimethyloctane isomers. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, including detailed experimental protocols for their determination and a logical workflow for its characterization. This information is crucial for its application in organic synthesis, as a fuel component, and in various industrial processes.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. These values are critical for understanding its behavior in various applications, from reaction kinetics to fluid dynamics.

General and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 4032-94-4 | [1][3] |

| Molecular Formula | C10H22 | [4][5] |

| Molecular Weight | 142.28 g/mol | [3][4][6] |

| Canonical SMILES | CCCCC(C)CC(C)C | [3][4] |

| InChI Key | IXAVTTRPEXFVSX-UHFFFAOYSA-N | [2][4] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [7] |

| Density | 0.723 - 0.732 g/cm³ | [4][8][9] |

| Boiling Point | 153 - 156.9 °C | [4][8][10] |

| Melting Point | -83.15 °C | [7][8] |

| Refractive Index | 1.407 - 1.411 | [4][8][9] |

| Vapor Pressure | 3.73 mmHg at 25 °C | [8][9][11] |

| Flash Point | 49 - 78.5 °C | [4][8][9] |

| Critical Temperature | 315 - 340 °C | [4][10] |

| Critical Pressure | 19.3 - 22.0 atm | [4][10] |

| Solubility | Insoluble in water | |

| LogP (calculated) | 3.8588 - 5.1 | [3][6] |

Experimental Protocols

The accurate determination of the physical properties of this compound is essential for its reliable use in research and industry. The following are detailed methodologies for key experiments, based on established standards.

Determination of Boiling Point (Distillation Range)

The boiling point of this compound is determined following the principles outlined in ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids .[8][12][13][14][15]

Methodology:

-

Apparatus: A distillation flask of appropriate size, a condenser, a graduated receiving cylinder, a thermometer, and a heating source are required.

-

Procedure:

-

A measured volume of the this compound sample is placed in the distillation flask along with a few boiling chips.

-

The apparatus is assembled, ensuring all connections are secure. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

-

Cooling water is circulated through the condenser.

-

The sample is heated at a controlled rate to ensure a steady distillation rate of 4-5 mL per minute.

-

The temperature at which the first drop of distillate falls from the condenser into the receiving cylinder is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds. The temperature when the last of the liquid evaporates from the bottom of the flask is recorded as the dry point.

-

The boiling range is the temperature interval between the initial boiling point and the dry point. For a pure compound like this compound, this range should be narrow.

-

Determination of Density

The density of this compound can be accurately measured using a digital density meter according to ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .[7][11][16][17][18]

Methodology:

-

Apparatus: A digital density meter capable of maintaining a constant temperature is used. The instrument consists of a U-shaped oscillating tube.

-

Procedure:

-

The instrument is calibrated using two reference standards of known density, typically dry air and distilled water.

-

The sample of this compound is injected into the clean, dry oscillating tube, ensuring no air bubbles are present.

-

The tube is brought to a constant, specified temperature (e.g., 20 °C).

-

The instrument measures the period of oscillation of the U-tube containing the sample. This period is directly related to the density of the sample.

-

The instrument's software calculates and displays the density of the sample.

-

Determination of Refractive Index

The refractive index of this compound is determined using a refractometer, following the guidelines of ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids .[1][3][4][5][6][19][20][21]

Methodology:

-

Apparatus: A calibrated Abbe refractometer with a circulating temperature bath and a sodium light source is typically used.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned and dried.

-

A few drops of the this compound sample are placed on the surface of the measuring prism.

-

The prisms are closed and the sample is allowed to come to the desired temperature (e.g., 20 °C) by the circulating bath.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Flash Point

The flash point of this compound is determined using a Pensky-Martens closed-cup tester as described in ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester .[2][9][10][22][23]

Methodology:

-

Apparatus: A Pensky-Martens closed-cup flash tester, which consists of a test cup with a lid, a stirring device, a heating source, and an ignition source.

-

Procedure:

-

The sample cup is filled with this compound to the specified level.

-

The lid is placed on the cup, and the sample is heated at a slow, constant rate while being stirred.

-

At specified temperature intervals, the stirring is stopped, and a test flame is lowered into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

-

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a liquid organic compound such as this compound, from initial receipt to final data reporting.

Conclusion

This technical guide has provided a detailed overview of the key chemical and physical properties of this compound. By presenting quantitative data in a structured format and detailing the standard experimental protocols for their measurement, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The included workflow diagram further clarifies the logical process for the comprehensive characterization of this and similar liquid organic compounds, ensuring data quality and consistency in scientific and industrial applications.

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 3. petrolube.com [petrolube.com]

- 4. matestlabs.com [matestlabs.com]

- 5. store.astm.org [store.astm.org]

- 6. scribd.com [scribd.com]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 10. store.astm.org [store.astm.org]

- 11. ASTM D4052 - eralytics [eralytics.com]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 15. store.astm.org [store.astm.org]

- 16. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 17. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 18. contitesting.com [contitesting.com]

- 19. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]

- 20. ASTM D1218 – Refractive Index and Refractive Dispersion of Hydrocarbon Liquids – SPL [spllabs.com]

- 21. webstore.ansi.org [webstore.ansi.org]

- 22. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 23. petrolube.com [petrolube.com]

An In-depth Technical Guide to the Molecular Structure of 2,4-Dimethyloctane

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2,4-dimethyloctane, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure of this compound

This compound is a branched-chain alkane with the molecular formula C₁₀H₂₂.[1][2][3][4] Its structure consists of an eight-carbon (octane) backbone with two methyl group substituents at the second and fourth carbon positions.[5] The IUPAC name for this compound is this compound.[1][2][3] The presence of a chiral center at the fourth carbon atom gives rise to stereoisomerism.[1]

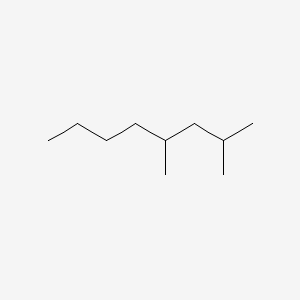

Caption: 2D representation of the this compound molecular structure.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in various industrial and research settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1][3][4] |

| Molecular Weight | 142.28 g/mol | [1][3] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 4032-94-4 | [1][2][3] |

| Density | 0.723 - 0.732 g/cm³ | [1][4] |

| Boiling Point | 156.4 - 156.9 °C | [1][4] |

| Flash Point | 49 - 78.5 °C | [1][4] |

| Refractive Index | 1.409 - 1.411 | [4][6] |

| Vapor Pressure | 3.73 mmHg at 25°C | [4][7] |

| SMILES | CCCCC(C)CC(C)C | [1][3] |

| InChI | InChI=1S/C10H22/c1-5-6-7-10(4)8-9(2)3/h9-10H,5-8H2,1-4H3 | [1][2] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes can be employed to produce this compound.[1] A generalized experimental protocol based on the alkylation of an organometallic reagent is outlined below.

Objective: To synthesize this compound via a Grignard reaction followed by alkylation.

Materials:

-

Magnesium turnings

-

Dry diethyl ether

-

Anhydrous iron(III) chloride (catalyst)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in dry diethyl ether. 1-bromohexane is added dropwise to initiate the formation of hexylmagnesium bromide. The reaction mixture is refluxed until most of the magnesium has reacted.

-

Alkylation: The Grignard reagent is cooled, and a catalytic amount of anhydrous iron(III) chloride is added. 2-bromopropane is then added dropwise while maintaining the temperature.

-

Workup: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed with sodium bicarbonate solution and water, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by fractional distillation to yield pure this compound.

Gas Chromatography (GC) Analysis

The purity and identity of this compound can be determined using gas chromatography.[8]

Objective: To analyze the purity of a synthesized this compound sample.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column (e.g., Polydimethyl siloxane).[8]

-

Helium as the carrier gas.[8]

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile solvent like hexane.

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.

-

Separation: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. A temperature program is typically used to achieve good separation.

-

Detection: The separated components are detected by the FID, which generates a signal proportional to the amount of substance.

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time and peak area of this compound. The purity is calculated based on the relative peak areas. Kovats retention indices can also be calculated for identification purposes.[3]

Applications in Research and Industry

This compound has several applications stemming from its properties as a branched alkane:

-

Fuel Additive: It is used as a component in gasoline formulations to improve combustion properties.[1]

-

Solvent: Due to its nonpolar nature, it can be used as a solvent in various industrial processes.[1]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds.[1]

Chirality and Stereochemistry

A significant feature of the this compound molecule is the presence of a chiral center at the C4 position. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a propyl group, and a 2-methylbutyl group.[1] This asymmetry results in the existence of two enantiomers, (R)-2,4-dimethyloctane and (S)-2,4-dimethyloctane, which have identical physical properties except for their interaction with plane-polarized light.

References

- 1. Buy this compound | 4032-94-4 [smolecule.com]

- 2. Octane, 2,4-dimethyl- [webbook.nist.gov]

- 3. Octane, 2,4-dimethyl- | C10H22 | CID 92978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4032-94-4 [chemnet.com]

- 5. brainly.com [brainly.com]

- 6. This compound [stenutz.eu]

- 7. This compound | CAS#:4032-94-4 | Chemsrc [chemsrc.com]

- 8. Octane, 2,4-dimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Stereochemistry and Chirality of 2,4-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemical and chiral properties of 2,4-dimethyloctane. As a branched alkane with a single chiral center, this molecule serves as a fundamental example for understanding stereoisomerism. This document details the structural features leading to its chirality, the properties of its enantiomers, and methodologies for their synthesis and separation. Particular emphasis is placed on experimental protocols and data presentation to aid researchers in the practical application of this knowledge in fields such as asymmetric synthesis, catalysis, and drug development, where stereochemistry plays a critical role.

Introduction to the Stereochemistry of this compound

This compound is a saturated hydrocarbon with the chemical formula C₁₀H₂₂. Its structure consists of an eight-carbon octane (B31449) backbone with two methyl group substituents at positions 2 and 4. The presence of a stereocenter at the fourth carbon atom (C4) imparts chirality to the molecule, making it a subject of interest in the study of stereoisomerism.

Identification of the Chiral Center

A chiral center, or stereocenter, is a carbon atom bonded to four different substituent groups. In the case of this compound, the carbon atom at the fourth position is bonded to:

-

A hydrogen atom (H)

-

A methyl group (-CH₃)

-

A propyl group (-CH₂CH₂CH₃)

-

An isobutyl group (-CH₂CH(CH₃)₂)

This arrangement of four distinct groups around C4 results in the existence of two non-superimposable mirror images, known as enantiomers.[1]

Enantiomers of this compound

The two enantiomers of this compound are designated using the Cahn-Ingold-Prelog (CIP) R/S notational system. Based on the priority of the substituents around the chiral center (C4), the enantiomers are:

These enantiomers exhibit identical physical properties such as boiling point, melting point, and density, but differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[1] Due to having only one stereocenter, this compound does not have diastereomers.[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of the individual enantiomers of this compound are largely identical, with the exception of their optical rotation.

General Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1][4] |

| Molecular Weight | 142.28 g/mol | [1][2][3][4] |

| Boiling Point | ~158-160 °C | [5] |

| CAS Number | 4032-94-4 | [1][4][5] |

Optical Rotation

Synthesis of this compound Enantiomers

The preparation of enantiomerically enriched or pure this compound can be approached through either enantioselective synthesis, where a specific enantiomer is preferentially formed, or through the resolution of a racemic mixture.

General Synthesis of Racemic this compound

A common laboratory-scale synthesis of branched alkanes like this compound involves the Grignard reaction followed by dehydration and hydrogenation. For racemic this compound, a possible route is the reaction of a propyl magnesium halide with 5-methyl-2-heptanone, followed by dehydration of the resulting alcohol and subsequent hydrogenation of the alkene mixture.

Conceptual Enantioselective Synthesis

While a specific, detailed protocol for the enantioselective synthesis of this compound was not found in the surveyed literature, a general approach can be conceptualized based on established methods for asymmetric synthesis. One such strategy could involve the use of a chiral auxiliary or a chiral catalyst in a key bond-forming step. For instance, an asymmetric alkylation of a ketone or an asymmetric hydrogenation of a prochiral alkene precursor could be employed to establish the chiral center at C4 with a preference for one enantiomer.

A generalized workflow for such a synthesis is depicted below:

Figure 1: A conceptual workflow for the enantioselective synthesis of a this compound enantiomer.

Separation of this compound Enantiomers

The separation of the enantiomers of this compound from a racemic mixture is a crucial process for obtaining optically pure samples. Chiral gas chromatography is a powerful technique for this purpose.

Experimental Protocol: Chiral Gas Chromatography

While a specific application note for this compound is not widely published, a robust method can be developed based on the successful separation of structurally similar branched-chain alkanes using cyclodextrin-based chiral stationary phases.

Objective: To separate the (4R) and (4S) enantiomers of this compound.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: A column with a cyclodextrin-based stationary phase is recommended. Examples include columns with derivatized β-cyclodextrin or γ-cyclodextrin.

Materials:

-

Racemic this compound standard.

-

High-purity carrier gas (e.g., Helium or Hydrogen).

-

Solvent for sample dilution (e.g., hexane).

Procedure:

-

Sample Preparation: Prepare a dilute solution of racemic this compound in hexane (B92381) (e.g., 1 mg/mL).

-

Instrument Setup:

-

Install the chiral GC column in the gas chromatograph.

-

Set the injector and detector temperatures (e.g., 250 °C).

-

Set the carrier gas flow rate to the column's optimal linear velocity.

-

-

Temperature Program:

-

Start with an initial oven temperature (e.g., 40-60 °C) and hold for a few minutes.

-

Implement a temperature ramp (e.g., 2-5 °C/min) to an appropriate final temperature to ensure elution of the compound.

-

Hold at the final temperature for a period to ensure complete elution.

-

-

Injection and Data Acquisition:

-

Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

-

Start the data acquisition to record the chromatogram.

-

-

Analysis:

-

Identify the two peaks corresponding to the (4R) and (4S) enantiomers. The relative peak areas can be used to determine the enantiomeric ratio.

-

Logical Workflow for Chiral GC Separation:

Figure 2: A logical workflow for the chiral separation of this compound enantiomers using gas chromatography.

Conclusion

The stereochemistry of this compound, characterized by a single chiral center at the C4 position, provides a clear and fundamental example of enantiomerism. While specific experimental data for its optical rotation and enantioselective synthesis are not extensively documented in readily available literature, this guide has outlined the theoretical basis and provided conceptual and generalized experimental frameworks for its synthesis and separation. The detailed protocol for chiral gas chromatography serves as a practical starting point for researchers aiming to analyze the enantiomeric composition of this and similar chiral alkanes. A deeper understanding and characterization of such simple chiral molecules are essential for advancing the more complex applications of stereochemistry in science and industry.

References

- 1. Buy this compound | 4032-94-4 [smolecule.com]

- 2. (4R)-2,4-dimethyloctane | C10H22 | CID 101915211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4S)-2,4-dimethyloctane | C10H22 | CID 101915210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Octane, 2,4-dimethyl- | C10H22 | CID 92978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Octane, 2,4-dimethyl- [webbook.nist.gov]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

A Technical Guide to the Enantiomers of 2,4-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 2,4-dimethyloctane, a branched alkane with significant implications in fields requiring stereospecific synthesis and analysis. Due to the presence of chiral centers, this compound exists as multiple stereoisomers, including enantiomeric pairs. Understanding the distinct properties and synthesis of these enantiomers is crucial for applications in asymmetric catalysis, materials science, and as chiral building blocks in drug development.

Stereochemistry of this compound

This compound is a chiral alkane with the molecular formula C₁₀H₂₂. Its structure features an eight-carbon backbone with two methyl group substituents at the second and fourth positions. The presence of these substituents gives rise to two chiral centers at carbon atoms C2 and C4.

A chiral center is a carbon atom that is attached to four different groups. In the case of this compound:

-

C2 is chiral: It is bonded to a hydrogen atom, a methyl group, an ethyl group, and a 4-methylheptyl group.

-

C4 is chiral: It is bonded to a hydrogen atom, a methyl group, a propyl group, and an isobutyl group.

The presence of two chiral centers means that this compound can exist as 2² = 4 distinct stereoisomers. These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

The four stereoisomers of this compound are:

-

(2R, 4R)-2,4-dimethyloctane

-

(2S, 4S)-2,4-dimethyloctane

-

(2R, 4S)-2,4-dimethyloctane

-

(2S, 4R)-2,4-dimethyloctane

The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers. Similarly, the (2R, 4S) and (2S, 4R) isomers constitute another pair of enantiomers. The relationship between any member of the first pair and any member of the second pair is diastereomeric.

Physicochemical Properties of Enantiomers

Enantiomers possess identical physical and chemical properties in an achiral environment. This includes boiling point, melting point, density, and solubility. However, they differ in their interaction with plane-polarized light and with other chiral molecules.

| Property | (2R, 4R) vs. (2S, 4S) | (2R, 4R) vs. (2R, 4S) |

| Boiling Point | Identical | Different |

| Melting Point | Identical | Different |

| Density | Identical | Different |

| Solubility (achiral solvent) | Identical | Different |

| Optical Rotation | Equal and Opposite | Unrelated |

Table 1: Comparison of Physicochemical Properties of Stereoisomers of this compound.

Optical Activity

Experimental Protocols for Synthesis and Separation

The synthesis and separation of individual enantiomers of branched alkanes like this compound require stereoselective techniques. While specific protocols for this compound are not extensively documented, methodologies developed for structurally similar chiral alkanes can be applied.

Enantioselective Synthesis

The enantioselective synthesis of chiral alkanes often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. A representative strategy for synthesizing a chiral branched alkane is outlined below, based on established methods for similar compounds. This multi-step synthesis typically involves the creation of a chiral center with a functional group that can be subsequently removed to yield the alkane.

Representative Protocol: Asymmetric Synthesis of a Chiral Alkane Analogue

-

Asymmetric Alkylation: A prochiral ketone is alkylated using an organometallic reagent in the presence of a chiral ligand. For example, the addition of an alkyl Grignard reagent to a ketone in the presence of a chiral catalyst like a sparteine-based complex can yield a chiral tertiary alcohol with high enantiomeric excess.

-

Deoxygenation: The resulting chiral alcohol is then deoxygenated to the corresponding alkane. A common method is the Barton-McCombie deoxygenation, which involves the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by radical-mediated reduction with a tin hydride, such as tributyltin hydride.

-

Purification: The final chiral alkane is purified using standard techniques such as column chromatography on silica (B1680970) gel.

Chiral Separation

For a racemic mixture of this compound, the separation of enantiomers can be achieved through chiral chromatography. Chiral Gas Chromatography (GC) is particularly well-suited for volatile compounds like alkanes.

Protocol: Chiral Gas Chromatography for Enantiomeric Separation

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

-

Chiral Stationary Phase: A common choice for the separation of non-polar compounds like branched alkanes is a cyclodextrin-based chiral stationary phase, such as a derivative of β-cyclodextrin. These phases create a chiral environment that allows for differential interaction with the enantiomers.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically employed to ensure good separation and reasonable analysis time. For example, starting at 40 °C, holding for 2 minutes, then ramping up to 180 °C at a rate of 5 °C/min.

-

-

Sample Preparation: The racemic mixture of this compound is dissolved in a volatile, non-polar solvent such as hexane (B92381) or pentane.

-

Analysis: A small volume of the prepared sample is injected into the GC. The enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.

| Parameter | Value |

| Column Type | Chiral Capillary GC Column |

| Stationary Phase | Cyclodextrin-based (e.g., β-cyclodextrin derivative) |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | e.g., 40 °C (2 min), then 5 °C/min to 180 °C |

Table 2: Typical Parameters for Chiral GC Separation of Branched Alkane Enantiomers.

Conclusion

The stereoisomerism of this compound, arising from its two chiral centers, presents both challenges and opportunities in chemical synthesis and analysis. The four distinct stereoisomers, comprising two enantiomeric pairs, exhibit unique interactions in chiral environments. While specific experimental data for this compound remains sparse, established protocols for the enantioselective synthesis and chiral separation of analogous branched alkanes provide a solid foundation for working with these compounds. For researchers in drug development and materials science, the ability to synthesize and isolate specific stereoisomers of molecules like this compound is a critical tool for creating materials and therapeutics with tailored properties. Continued research into the specific properties and synthesis of these fundamental chiral building blocks is therefore of significant importance.

Technical Guide: 2,4-Dimethyloctane (CAS Registry Number: 4032-94-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,4-dimethyloctane, a branched-chain alkane. While not a compound with direct pharmacological activity, its well-defined physical and chemical properties make it a relevant substance for various applications in research and development, including as a non-polar solvent and a reference compound in analytical chemistry. This guide details its chemical identity, physicochemical properties, a representative synthesis protocol, and an example of its application in gas chromatography. For professionals in drug development, this document clarifies the compound's lack of known biological signaling pathways, an important consideration for its use in experimental setups.

Chemical Identity and Physicochemical Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₀H₂₂.[1][2][3][4] Its structure consists of an eight-carbon chain (octane) with two methyl group substituents at the second and fourth positions. The CAS Registry Number for this compound is 4032-94-4.[1][3][4][5]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Registry Number | 4032-94-4 | [1][3][4][5] |

| Molecular Formula | C₁₀H₂₂ | [1][2][3][4] |

| Molecular Weight | 142.28 g/mol | [2][4][5][6][7] |

| Boiling Point | 156.4 - 156.9 °C | [6] |

| Purity (by GC) | ≥97.8% | [2] |

| Form | Clear, colorless liquid | [2] |

Experimental Protocols

Representative Synthesis of this compound via Grignard Reaction

While various methods such as alkylation, hydrocarbon cracking, and isomerization can produce this compound, a targeted synthesis can be achieved through a Grignard reaction, followed by dehydration and hydrogenation.[6] The following is a representative, multi-step protocol adapted from general procedures for synthesizing branched alkanes.

Step 1: Grignard Reagent Formation and Reaction with a Ketone

-

Preparation: All glassware must be thoroughly dried to exclude moisture, as Grignard reagents are highly water-sensitive. A round-bottom flask is charged with magnesium turnings and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: A small amount of an alkyl halide, such as 2-bromobutane, in anhydrous diethyl ether is added to the magnesium suspension to initiate the formation of the Grignard reagent (sec-butylmagnesium bromide).

-

Reaction: Once the Grignard reagent has formed, the flask is cooled in an ice bath. A solution of an appropriate ketone, in this case, 2-pentanone, dissolved in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.

-

Work-up: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is then separated, washed with brine, and dried over an anhydrous drying agent like magnesium sulfate.

Step 2: Dehydration of the Tertiary Alcohol

-

The crude tertiary alcohol obtained from Step 1 is dissolved in a suitable solvent such as toluene.

-

A catalytic amount of a strong acid, for instance, p-toluenesulfonic acid, is added to the solution.

-

The mixture is heated under reflux with a Dean-Stark apparatus to remove the water formed during the dehydration reaction, driving the equilibrium towards the formation of the alkene mixture (isomers of 2,4-dimethyloctene).

Step 3: Hydrogenation of the Alkene

-

The resulting alkene mixture is dissolved in a solvent like methanol.

-

A hydrogenation catalyst, such as 5% palladium on carbon (Pd/C), is added to the solution.

-

The mixture is then subjected to a hydrogen atmosphere (e.g., in a Parr shaker or using a hydrogen-filled balloon) and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography or gas chromatography.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The final product, this compound, can be purified by distillation.

Gas Chromatography Analysis of Branched Alkanes

Due to its well-defined structure, this compound can serve as a valuable reference material in analytical chemistry, particularly in Gas Chromatography (GC) for the identification of unknown branched alkanes in complex mixtures.[6]

Instrumentation and Conditions:

-

Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID) is suitable.

-

Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating hydrocarbons.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injector: Split/splitless injector, with the mode depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 40°C, holding for a few minutes, and then ramping up to a final temperature of around 300°C.

-

Sample Preparation: this compound, as a reference standard, should be dissolved in a volatile organic solvent like hexane (B92381) or pentane (B18724) to an appropriate concentration.

Procedure:

-

Injection: A small volume (e.g., 1 µL) of the prepared standard solution is injected into the GC.

-

Separation: The components of the sample are volatilized in the injector and separated on the column based on their boiling points and interactions with the stationary phase.

-

Detection: As the separated components elute from the column, they are detected by the FID.

-

Analysis: The retention time of the this compound peak is recorded. This retention time can then be compared to the peaks in a chromatogram of an unknown sample to aid in its identification. For more complex mixtures, Kovats retention indices can be calculated using a series of n-alkane standards to provide a more robust identification of branched alkanes.

Biological Activity and Signaling Pathways

A critical aspect for researchers in drug development and life sciences is the biological activity profile of any compound used in experimental systems. Extensive searches of the scientific literature indicate that This compound does not have a specific biological mechanism of action and is not known to interact with any signaling pathways. [6]

Its chemical nature as a saturated hydrocarbon renders it largely inert biologically. Studies on the microbial degradation of hydrocarbons have shown that branched alkanes, particularly those with terminal branching, are less biodegradable than their linear counterparts. This resistance to metabolism further underscores their low biological reactivity.

For drug development professionals, the significance of this compound lies in its lack of biological activity. This makes it a suitable non-polar solvent or a component of a vehicle for hydrophobic drugs in in vitro studies, where the solvent itself should not interfere with the biological system being studied. However, as with any hydrocarbon, appropriate safety precautions should be taken to avoid inhalation and ingestion due to potential non-specific toxicity at high concentrations.[6]

Visualizations

Below are diagrams illustrating the representative synthesis workflow and a logical diagram concerning the biological relevance of this compound.

References

- 1. This compound [stenutz.eu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Octane, 2,4-dimethyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. Buy this compound | 4032-94-4 [smolecule.com]

- 7. Octane, 2,4-dimethyl- | C10H22 | CID 92978 - PubChem [pubchem.ncbi.nlm.nih.gov]

boiling point and density of 2,4-dimethyloctane

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dimethyloctane

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols, and a visualization of structure-property relationships.

Physicochemical Data of this compound

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₁₀H₂₂[1][2][3] |

| Molecular Weight | 142.28 g/mol [1][2][3][4][5] |

| Boiling Point | 153 - 156.9 °C[1][2][3][4][6] |

| Density | 0.723 - 0.732 g/cm³[1][2][3][4][6] |

| Melting Point | -83.15 °C[3][6] |

| Flash Point | 49 - 78.5 °C[1][2][3] |

| Refractive Index | 1.4069 - 1.411[2][3][4][6] |

| Vapor Pressure | 3.73 mmHg at 25°C[2][3] |

Experimental Protocols

Accurate determination of the boiling point and density of compounds like this compound is fundamental in chemical research. The following sections detail standard experimental methodologies for these measurements.

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, especially when only a small amount of the substance is available.[7]

Apparatus and Materials:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

High-boiling mineral oil

-

Sample of this compound (~0.5 mL)

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Attach a small test tube containing about 0.5 mL of this compound to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Insert the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube. The design of the tube allows for the circulation of the oil, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube. Record this temperature.

-

Record the atmospheric pressure at the time of the experiment.

Determination of Density: Vibrating Tube Densitometry

Vibrating tube densitometers provide a precise and rapid method for measuring the density of liquids. This technique is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid.

Apparatus and Materials:

-

Vibrating tube densiteter

-

Syringe for sample injection

-

Sample of this compound

-

Reference standards with known densities (e.g., dry air and deionized water)

-

Thermostat for temperature control

Procedure:

-

Calibration: Calibrate the densitometer using two reference standards of known density, typically dry air and deionized water. The instrument measures the oscillation periods of the tube filled with these standards.

-

Temperature Control: Set the desired temperature for the measurement using the integrated thermostat. Allow the instrument to stabilize at this temperature.

-

Sample Injection: Inject the this compound sample into the U-shaped tube using a syringe, ensuring that the tube is completely filled and free of any air bubbles.

-

Measurement: The instrument measures the oscillation period of the tube filled with the sample.

-

Density Calculation: The density of the sample is calculated automatically by the instrument's software based on the calibration data and the measured oscillation period of the sample. The relationship can be described by the equation: ρ = A * T² - B, where ρ is the density, T is the oscillation period, and A and B are calibration constants.

-

Cleaning: After the measurement, flush the U-tube with an appropriate solvent to remove the sample and then dry it with a stream of air.

Structure-Property Relationships

The molecular structure of alkanes significantly influences their physical properties. For isomers of dimethyloctane, the position of the methyl branches affects the boiling point due to changes in intermolecular van der Waals forces.

Caption: Relationship between molecular structure and boiling point in dimethyloctane isomers.

As illustrated in the diagram, the greater separation of methyl groups in this compound results in a less compact molecule with weaker van der Waals forces, leading to a lower boiling point compared to its more compact isomers, 2,3-dimethyloctane (B44108) and 3,4-dimethyloctane.[1]

References

- 1. Buy this compound | 4032-94-4 [smolecule.com]

- 2. This compound | 4032-94-4 [chemnet.com]

- 3. Page loading... [guidechem.com]

- 4. This compound [stenutz.eu]

- 5. (4S)-2,4-dimethyloctane | C10H22 | CID 101915210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to (4R)- and (4S)-2,4-Dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereoisomers (4R)- and (4S)-2,4-dimethyloctane. It covers their fundamental structures, physicochemical properties, and the experimental protocols relevant to their synthesis and analysis, tailored for a scientific audience.

Introduction to Chirality in 2,4-Dimethyloctane

This compound is an acyclic branched alkane with the molecular formula C10H22.[1][2] Its structure contains a chiral center at the fourth carbon atom (C4), which is bonded to four distinct substituent groups: a hydrogen atom, a methyl group, a propyl group, and an isobutyl group.[3] This asymmetry gives rise to two non-superimposable mirror images, known as enantiomers: (4R)-2,4-dimethyloctane and (4S)-2,4-dimethyloctane.[1][2]

Enantiomers possess identical physical properties in an achiral environment, such as boiling point, density, and refractive index.[3] However, they exhibit distinct behavior in the presence of other chiral entities, including their interaction with plane-polarized light (optical activity) and their binding to chiral receptors or catalysts, a critical consideration in drug development and biological systems.[3][4]

Structure and Stereochemistry

The three-dimensional arrangement of the groups around the C4 stereocenter defines the absolute configuration of each enantiomer, assigned as 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) according to the Cahn-Ingold-Prelog (CIP) priority rules.

Condensed Structural Formula : CH3-CH(CH3)-CH2-CH(CH3)-CH2-CH2-CH2-CH3[5]

Assignment of Cahn-Ingold-Prelog Priorities

The assignment of priorities to the substituents attached to the chiral center (C4) is based on the atomic number of the atoms directly bonded to it. Higher atomic numbers receive higher priority.

-

Priority 1: The isobutyl group (-CH2CH(CH3)2)

-

Priority 2: The propyl group (-CH2CH2CH3)

-

Priority 3: The methyl group (-CH3)

-

Priority 4: The hydrogen atom (-H)

For the (4S) enantiomer, when viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from priority 1 to 3 proceeds in a counter-clockwise direction. For the (4R) enantiomer, this sequence is clockwise.

Physicochemical and Computed Properties

As enantiomers, (4R)- and (4S)-2,4-dimethyloctane share identical physical properties, with the exception of their optical rotation, which will be equal in magnitude but opposite in direction. The data presented below is for the achiral this compound molecule, and is representative for both enantiomers.[3]

| Property | Value | Reference |

| Molecular Formula | C10H22 | [1][2] |

| Molecular Weight | 142.28 g/mol | [1][2] |

| Boiling Point | 155.9 - 156.4°C (at 760 mmHg) | [3][6] |

| Melting Point | -83.15°C | [6] |

| Density | 0.723 - 0.732 g/cm³ | [3][6] |

| Refractive Index | 1.411 | [6] |

| Vapor Pressure | 3.73 mmHg (at 25°C) | [6] |

| Flash Point | 78.5°C | [6] |

| XLogP3-AA | 5.1 | [1][2] |

| Topological Polar Surface Area | 0 Ų | [1][2] |

| Optical Rotation [α]D | Equal and opposite for (R) and (S) | [3] |

Experimental Protocols: Synthesis and Resolution

Obtaining enantiomerically pure samples of (4R)- or (4S)-2,4-dimethyloctane typically involves two main strategies: asymmetric synthesis to create a specific enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to produce a single enantiomer directly.[] For chiral alkanes, this can be challenging but may be achieved using methods like the Zr-catalyzed asymmetric carboalumination of alkenes (ZACA reaction), followed by cross-coupling.[8] This approach involves building the chiral center with a high degree of stereochemical control.

Synthesis of Racemic this compound and Chiral Resolution

A more common approach is to synthesize the racemic mixture and then separate the enantiomers. This process is known as chiral resolution.[4][9]

Experimental Workflow: Racemic Synthesis and Chiral Resolution

The general workflow involves three key stages:

-

Synthesis of Racemic Mixture: A non-stereoselective synthesis of this compound.

-

Chiral Resolution: Separation of the (R) and (S) enantiomers. For non-functionalized alkanes, this is almost exclusively performed using chiral chromatography.[10]

-

Analysis: Verification of the enantiomeric purity of the separated fractions.

Detailed Protocol: Chiral Gas Chromatography (GC) Resolution

The separation of volatile, non-functionalized chiral alkanes is a significant challenge in separation science.[10] The most effective method is high-resolution gas chromatography using a chiral stationary phase (CSP).[11][12]

Objective: To separate a racemic mixture of this compound into its (4R) and (4S) enantiomers.

Principle: Chiral recognition is achieved through transient diastereomeric interactions between the enantiomers and the CSP.[13] Cyclodextrin-based CSPs are particularly effective for resolving hydrocarbon enantiomers.[12][14] The differing stability of these temporary complexes leads to different retention times for each enantiomer, allowing for their separation.[12]

Methodology:

-

Instrumentation:

-

Chromatographic Conditions (Typical):

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split/Splitless, with a high split ratio to ensure sharp peaks.

-

Injector Temperature: ~250°C.

-

Oven Temperature Program: An initial low temperature (e.g., 40-60°C) held for several minutes, followed by a slow temperature ramp (e.g., 1-5°C/min) to an appropriate final temperature. The slow ramp is crucial for resolving compounds with small differences in retention time.

-

Detector Temperature: ~280°C (for FID).

-

-

Procedure:

-

Sample Preparation: Dilute the racemic this compound sample in a volatile, achiral solvent (e.g., hexane (B92381) or pentane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram. Two separate peaks, corresponding to the (4R) and (4S) enantiomers, should be observed.

-

Analysis: The area under each peak is proportional to the concentration of that enantiomer. For a racemic mixture, the peak areas should be approximately equal. The degree of separation is assessed by the resolution value between the two peaks.

-

Conclusion

(4R)- and (4S)-2,4-dimethyloctane are enantiomers whose distinct stereochemistry is fundamentally important in chiral-aware applications, such as pharmaceutical development and stereoselective catalysis. While their physical properties are identical in achiral environments, their differentiation and separation are critical for scientific investigation. The protocols outlined, particularly the use of chiral gas chromatography, provide a robust framework for the resolution and analysis of these and similar chiral alkanes, enabling researchers to work with enantiomerically pure substances.

References

- 1. (4S)-2,4-dimethyloctane | C10H22 | CID 101915210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4R)-2,4-dimethyloctane | C10H22 | CID 101915211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 4032-94-4 [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. brainly.com [brainly.com]

- 6. Page loading... [guidechem.com]

- 8. Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)–Cu- or Pd-catalyzed cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. Enantiomers and Their Resolution [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. azom.com [azom.com]

- 14. gcms.cz [gcms.cz]

- 15. agilent.com [agilent.com]

An In-depth Technical Guide to the Constitutional Isomers of C10H22 Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 75 constitutional isomers of decane (B31447) (C10H22), offering valuable data and experimental protocols for their identification and characterization. Understanding the distinct properties of these isomers is crucial in fields ranging from petrochemical analysis to the design of novel therapeutic agents.

Introduction to Constitutional Isomers of Decane

Constitutional isomers, also known as structural isomers, are molecules that share the same molecular formula but differ in the connectivity of their atoms.[1][2] The alkane with the molecular formula C10H22 has 75 distinct constitutional isomers, ranging from the straight-chain n-decane to highly branched structures.[3][4] This structural diversity leads to significant variations in their physical and chemical properties, which in turn dictate their applications.

Physical Properties of Decane Isomers

The physical properties of alkane isomers, such as boiling point, melting point, and density, are heavily influenced by the degree of branching. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. Consequently, branched isomers tend to have lower boiling points compared to their straight-chain counterparts.[5]

Below are tables summarizing the available physical property data for a selection of C10H22 isomers.

Table 1: Physical Properties of n-Decane and Methylnonane Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| n-Decane | 174.1 | -29.7 | 0.730 |

| 2-Methylnonane | 166-169 | -74.65 | 0.726 |

| 3-Methylnonane | 167.8 | - | 0.739 |

| 4-Methylnonane | 166.7 | - | 0.735 |

| 5-Methylnonane | 165.8 | -87.7 | 0.733 |

Table 2: Physical Properties of Selected Dimethyloctane Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 2,2-Dimethyloctane | 155.0 | - | 0.725 |

| 2,3-Dimethyloctane | 164.32 | -83.15 | 0.734 |

| 2,4-Dimethyloctane | 156.4 | -83.15 | 0.732 |

| 2,5-Dimethyloctane | 158 | - | - |

| 2,6-Dimethyloctane | 158-159.7 | -53.15 | 0.732 |

| 3,3-Dimethyloctane | 161 | -53.99 | 0.734 |

| 3,4-Dimethyloctane | 166 | - | - |

| 3,6-Dimethyloctane | 160.81 | -53.99 | 0.732 |

| 4,4-Dimethyloctane | 157.8 | -53.99 | 0.734 |

| 4,5-Dimethyloctane | 162.14 | -53.99 | 0.743 |

Table 3: Physical Properties of Selected Trimethylheptane Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 2,2,3-Trimethylheptane (B12651796) | 157.61 | -53.99 | 0.738 |

| 2,2,4-Trimethylheptane | 148.15-149.2 | -53.99 | 0.7275-0.733 |

| 2,2,5-Trimethylheptane | 150 | - | 0.733 |

| 2,3,3-Trimethylheptane | 161.6 | - | 0.733 |

| 2,3,4-Trimethylheptane | 159.91-163 | -53.99 | 0.745 |

| 2,3,5-Trimethylheptane | 157-157.9 | -53.99 | 0.73 |

| 2,3,6-Trimethylheptane | 157.3 | - | 0.73 |

| 2,4,4-Trimethylheptane | - | - | - |

| 3,3,4-Trimethylheptane | - | - | - |

Table 4: Physical Properties of Selected Highly Branched Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 3,3-Diethylhexane | 166.31-167.6 | -53.99 | 0.734-0.757 |

| 2,2,3,3-Tetramethylhexane | 160.33 | -53.99 | 0.761 |

| 2,2,3,4-Tetramethylhexane | 155-157 | -53.99 | 0.731 |

| 2,2,4,4-Tetramethylhexane | - | - | - |

| 2,3,3,4-Tetramethylhexane | - | - | - |

Experimental Protocols for Isomer Characterization

The differentiation and identification of C10H22 isomers necessitate the use of high-resolution analytical techniques. The following sections detail generalized protocols for the key experimental methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like alkane isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum that aids in their identification.

Experimental Protocol:

-

Sample Preparation: Dilute the C10H22 isomer mixture in a volatile solvent such as hexane (B92381) or pentane (B18724) to a final concentration of approximately 100 ppm.

-

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

GC Conditions:

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL in split mode (split ratio 50:1).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 5 °C/min.

-

Hold: Maintain 200 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 300.

-

-

Data Analysis: Identify the isomers based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST). Branched isomers generally have shorter retention times than their linear counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the precise structure of organic molecules, including the subtle differences between constitutional isomers.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified C10H22 isomer in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

-

Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to determine the proton environments within the molecule. The complexity of the spectrum will reflect the degree of symmetry in the isomer.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 20-30 mg of the purified C10H22 isomer in 0.6 mL of CDCl₃.

-

Instrumentation: Bruker Avance III 100 MHz spectrometer or equivalent.

-

Acquisition Parameters:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Data Analysis: Determine the number of unique carbon environments from the number of signals. The chemical shifts will provide information about the type of carbon (methyl, methylene, methine, quaternary).

Mass Spectrometry (MS) Fragmentation Analysis

The fragmentation patterns of alkanes in EI-MS are characteristic of their structure. The molecular ion peak (M+) for C10H22 is at m/z 142. The fragmentation of the carbon-carbon bonds is the most common pathway, leading to a series of carbocation fragments separated by 14 mass units (CH₂). The relative abundance of these fragments is influenced by the stability of the resulting carbocation. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. Therefore, cleavage at branch points to form more stable carbocations is favored.

General Fragmentation Rules for Branched Alkanes:

-

Cleavage is favored at the most substituted carbon atom.

-

The loss of the largest alkyl radical is often preferred.

-

The most abundant fragment ions often correspond to the most stable carbocations.

Visualization of Isomer Relationships

The following diagram illustrates the hierarchical relationship between the different classes of constitutional isomers of C10H22 based on the length of their parent carbon chain.

This guide provides a foundational understanding of the constitutional isomers of C10H22. For more detailed information on specific isomers, further consultation of chemical databases and scholarly articles is recommended.

References

An In-depth Technical Guide on 2,4-Dimethyloctane: Molecular Weight and Formula

This guide provides a detailed overview of the molecular formula and molecular weight of 2,4-dimethyloctane, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Formula

This compound is a branched-chain alkane. Its chemical structure consists of an eight-carbon (octane) backbone with two methyl group substituents at the second and fourth positions.

The molecular formula for this compound is C₁₀H₂₂ [1][2][3][4][5].

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weight of carbon is approximately 12.011 atomic mass units (amu)[6][7][8], and the conventional atomic weight of hydrogen is 1.008 amu[9][10].

The molecular weight of this compound can be calculated as follows:

-

(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen)

-

(10 × 12.011) + (22 × 1.008) = 120.11 + 22.176 = 142.286 g/mol

This calculated value is consistent with experimentally determined values.

For clarity and easy comparison, the key quantitative data for this compound is summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1][2][3][4][5] |

| Calculated Molecular Weight | 142.286 g/mol | |

| Reported Molecular Weight | 142.29 g/mol | [1] |

| Reported Molecular Weight | 142.28 g/mol | [2] |

| Reported Molecular Weight | 142.2817 g/mol | [3][5] |

Experimental Determination of Molecular Weight

A standard and highly accurate method for determining the molecular weight of a volatile organic compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration would be in the range of 10-100 µg/mL.

-

Gas Chromatography (GC) Separation:

-

A small volume of the prepared sample (typically 1 µL) is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.

-

An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a capillary column. The column is coated with a stationary phase that separates compounds based on their boiling points and affinities for the stationary phase.

-

The column temperature is gradually increased (a temperature ramp) to facilitate the elution of compounds. This compound will travel through the column at a specific rate, resulting in a characteristic retention time.

-

-

Mass Spectrometry (MS) Detection and Analysis:

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source (commonly using Electron Ionization - EI), the molecules are bombarded with a high-energy electron beam. This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•).

-

The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at each m/z value. The peak with the highest m/z value that is not an isotopic peak typically corresponds to the molecular ion, and its mass provides the molecular weight of the compound. For this compound, this would be observed at approximately m/z 142.

-

Visualization of Experimental Workflow

The logical flow of the GC-MS experiment for determining the molecular weight of this compound is depicted in the following diagram.

Caption: Workflow for Molecular Weight Determination using GC-MS.

References

- 1. scbt.com [scbt.com]

- 2. Octane, 2,4-dimethyl- | C10H22 | CID 92978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4032-94-4 [chemnet.com]

- 4. Page loading... [guidechem.com]

- 5. Octane, 2,4-dimethyl- [webbook.nist.gov]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

An In-Depth Guide to the Structural Formula of 2,4-Dimethyloctane

This technical guide provides a comprehensive analysis of the structural formula of 2,4-dimethyloctane, tailored for researchers, scientists, and professionals in drug development. The guide elucidates the molecule's structure based on IUPAC nomenclature, summarizes its key chemical properties, and provides a clear visualization of its two-dimensional structure.

Decoding the IUPAC Nomenclature: this compound

The systematic name "this compound" precisely describes the arrangement of atoms within the molecule. A breakdown of the name reveals its constituent parts:

-

Octane (B31449) : This is the parent alkane, indicating a linear chain of eight carbon atoms. The suffix "-ane" signifies that all carbon-carbon bonds are single bonds, classifying it as a saturated hydrocarbon.

-

Methyl : This prefix denotes the presence of methyl (-CH₃) substituent groups.

-

Di- : This multiplier indicates that there are two methyl groups attached to the parent chain.

-

2,4- : These numbers, known as locants, specify the exact positions of the two methyl groups along the eight-carbon chain. One methyl group is bonded to the second carbon, and the other is bonded to the fourth carbon.

Molecular and Structural Formula

The chemical formula for this compound is C₁₀H₂₂. Its structure is assembled by first establishing the eight-carbon octane backbone. Subsequently, a methyl group is attached to the second carbon atom and another to the fourth carbon atom. To complete the structure, each carbon atom's remaining valencies are satisfied with hydrogen atoms, ensuring each carbon has a total of four single bonds.

The condensed structural formula is: CH₃CH(CH₃)CH₂CH(CH₃)(CH₂)₃CH₃.

Key Chemical Properties

The following table summarizes essential quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₂₂ |

| Molar Mass | 142.28 g/mol |

| Boiling Point | 156.6 °C |

| Density | 0.728 g/cm³ |

| CAS Number | 2216-34-4 |

Structural Visualization

A clear representation of the molecular structure is crucial for understanding its chemical behavior and potential interactions. The following diagram illustrates the two-dimensional skeletal and condensed structure of this compound.

Condensed structural formula of this compound.

A Preliminary Investigative Guide to Dimethyloctane Isomers for Researchers and Drug Development Professionals

Introduction: Dimethyloctanes are a group of branched-chain alkane isomers with the molecular formula C10H22. As constitutional isomers of decane (B31447), they possess an eight-carbon backbone with two methyl group substituents.[1] While historically considered biochemically inert, emerging research into long-chain branched alkanes (LCBAs) has revealed their potential to exert significant pharmacological effects, making them a subject of growing interest in chemical research and drug development.[2] Their unique physicochemical properties, stemming from their varied branching patterns, influence their interactions with biological systems and present both opportunities and challenges for investigation.[1][2]

This technical guide provides a preliminary overview of the synthesis, characterization, and potential biological relevance of dimethyloctane isomers, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Dimethyloctane Isomers

The specific placement of the two methyl groups along the octane (B31449) chain results in twelve distinct constitutional isomers of dimethyloctane.[1][3] These structural variations lead to differences in their physical and chemical properties. A summary of available data for several isomers is presented below.

Table 1: General Properties of Selected Dimethyloctane Isomers

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 2,6-Dimethyloctane (B150249) | 2051-30-1 | C10H22 | 142.28 |

| 3,3-Dimethyloctane (B1207745) | 4110-44-5 | C10H22 | 142.28 |

| 3,5-Dimethyloctane | 15869-93-9 | C10H22 | 142.28 |

| 3,6-Dimethyloctane | 15869-94-0 | C10H22 | 142.28 |

| 4,4-Dimethyloctane | 15869-95-1 | C10H22 | 142.28 |

Table 2: Chromatographic and Physical Data of Selected Dimethyloctane Isomers

| Isomer Name | Kovats Retention Index (Standard non-polar) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 2,6-Dimethyloctane | 927 - 942.8 | Not available | Not available |

| 3,3-Dimethyloctane | 932 - 943 | 156.0 - 161.2 | Not available |

| 3,5-Dimethyloctane | Not available | Not available | Not available |

| 3,6-Dimethyloctane | Not available | Not available | 0.732 |

| 4,4-Dimethyloctane | Not available | Not available | Not available |

Synthesis and Experimental Protocols

The synthesis of specific dimethyloctane isomers can be achieved through various organic chemistry routes. Common methods include the alkylation of smaller alkanes, catalytic cracking of larger hydrocarbons, and the isomerization of linear alkanes.[1] Catalytic hydrogenation of unsaturated precursors is also a fundamental method.[10]

Experimental Protocol 1: Synthesis of 2,6-Dimethyloctane via Hydrogenation

This protocol describes a method for synthesizing 2,6-dimethyloctane from geraniol (B1671447), a readily available natural product.[11]

Materials:

-

Geraniol (C10H18O)

-

Palladium on carbon (5% Pd/C)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen gas (H2)

-

Parr shaker or similar hydrogenation apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Initial Hydrogenation: In a suitable reaction vessel, dissolve geraniol (1.19 mol) in anhydrous THF (700 mL). Add 5% Pd/C catalyst (5.09 g).

-

Place the vessel in a Parr shaker and purge with hydrogen gas. Pressurize the vessel with H2 and allow the reaction to proceed at room temperature for 15 hours with agitation.

-

Catalyst Removal: Upon completion, carefully vent the apparatus. Filter the reaction mixture to remove the Pd/C catalyst. Wash the filter cake with hexane to recover any residual product.

-

Solvent Removal: Combine the filtrate and washings. Remove the THF and hexane using a rotary evaporator.

-

Intermediate Separation: The resulting mixture contains 3,7-dimethyloctan-1-ol (B75441) and a mixture of 3,7-dimethyloct-2-ene and 2,6-dimethyloctane. Separate these fractions via vacuum distillation.

-

Final Reduction: Take the octane/octene mixture and subject it to a second round of hydrogenation. Add fresh 5% Pd/C catalyst (1.69 g). The reduction can be carried out neat (without solvent).

-

Run the reduction in a Parr shaker under H2 pressure for 20 hours.

-

Purification: After the reaction, filter to remove the catalyst and wash the filter cake with hexane. Concentrate the crude product by rotary evaporation.

-

Isolate the final product, 2,6-dimethyloctane, by vacuum distillation (collecting the fraction at 83-86 °C at 70 mm Hg).[11]

-

Characterization: Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.[11]

Analytical Characterization

Distinguishing between dimethyloctane isomers requires powerful analytical techniques due to their similar chemical structures and physical properties.

Experimental Protocol 2: Isomer Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for separating and identifying volatile compounds like alkane isomers.

Instrumentation:

-

Gas Chromatograph with a capillary column (e.g., 100% dimethyl polysiloxane stationary phase).[12]

-

Mass Spectrometer detector (Electron Ionization - EI).

-

Helium or Hydrogen as carrier gas.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the dimethyloctane isomer mixture in a volatile solvent like hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is heated to ensure rapid volatilization.

-

Separation: Employ a carefully controlled temperature program to separate the isomers. A slow temperature ramp (e.g., 2-5 °C/min) is often required to improve resolution for isomers with very close boiling points.[12]

-

Detection (MS): As compounds elute from the GC column, they enter the mass spectrometer. The standard EI energy is 70 eV, which causes fragmentation. These fragmentation patterns serve as a "fingerprint" for identification.

-

Data Analysis: Identify the isomers by comparing their retention times and mass spectra with those of known standards or by referencing mass spectral libraries (e.g., NIST). Kovats Retention Indices can be calculated to aid in identification by comparing them to database values.[4][5][12]

Experimental Protocol 3: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of isomers.[13]

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher).

-

Deuterated solvent (e.g., Chloroform-d, CDCl3).

-

NMR tubes.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent and transfer to an NMR tube.

-